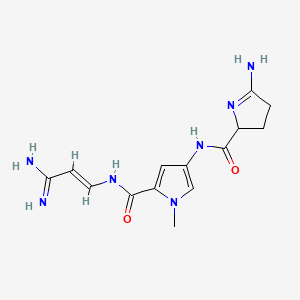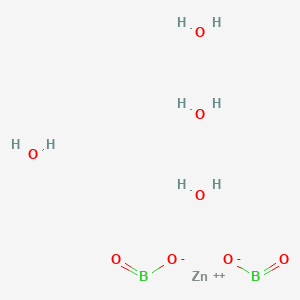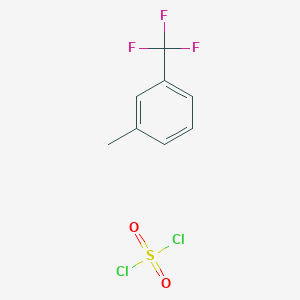
3-(Trifluoromethyl)phenylmethane sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)phenylmethane sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O2S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylmethane sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 3-(Trifluoromethyl)benzene
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)phenylmethane sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)phenylmethane sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing the trifluoromethyl group, which is known to enhance the biological activity of drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)phenylmethane sulfonyl chloride involves the formation of reactive intermediates that facilitate various chemical transformations. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonyl chloride: Another compound containing the trifluoromethyl group, used in similar applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: A positional isomer with similar reactivity but different physical properties.
Uniqueness
3-(Trifluoromethyl)phenylmethane sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable reagent in various synthetic applications.
Propiedades
Fórmula molecular |
C8H7Cl2F3O2S |
|---|---|
Peso molecular |
295.11 g/mol |
Nombre IUPAC |
1-methyl-3-(trifluoromethyl)benzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H7F3.Cl2O2S/c1-6-3-2-4-7(5-6)8(9,10)11;1-5(2,3)4/h2-5H,1H3; |
Clave InChI |
QJUVKTWBLWJAHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(F)(F)F.O=S(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


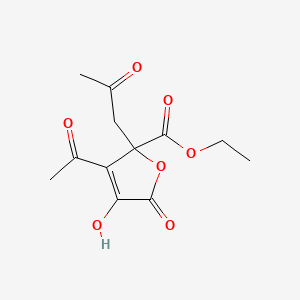
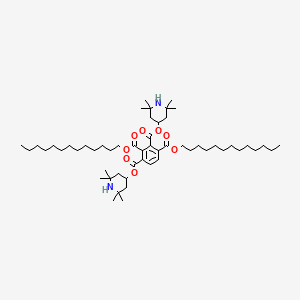
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
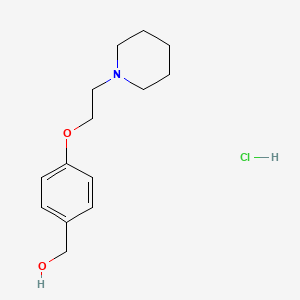
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
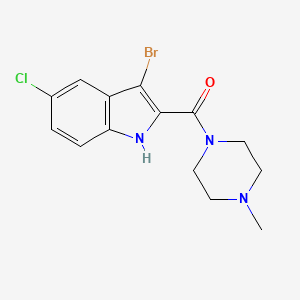
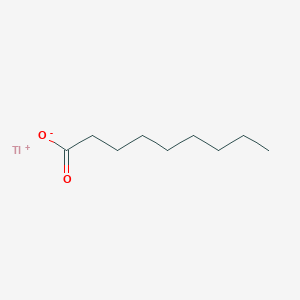

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)

